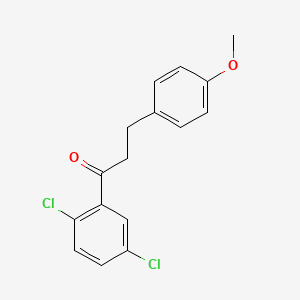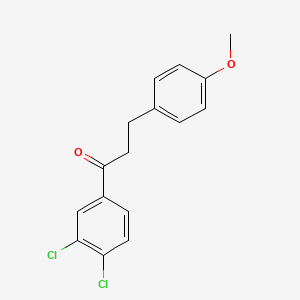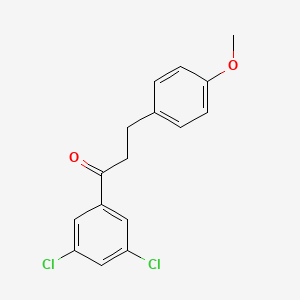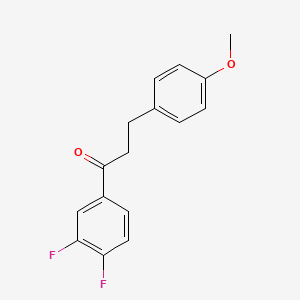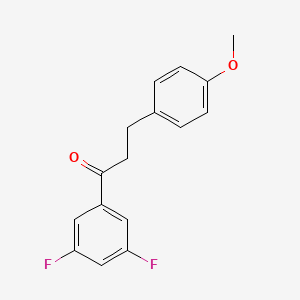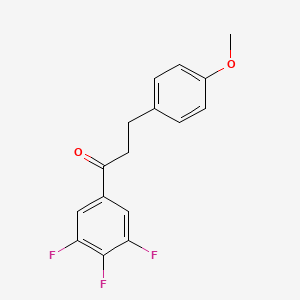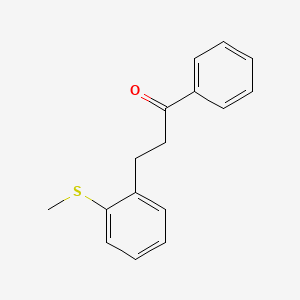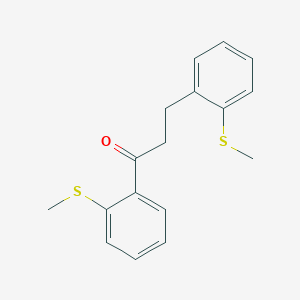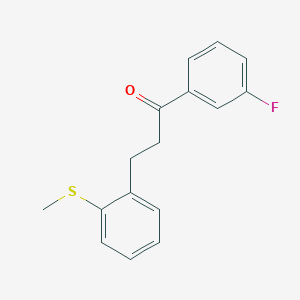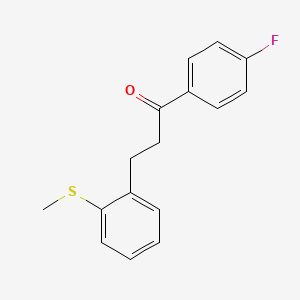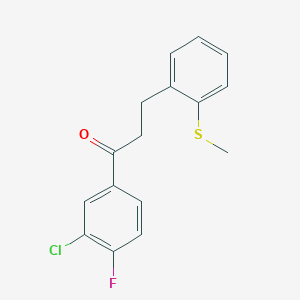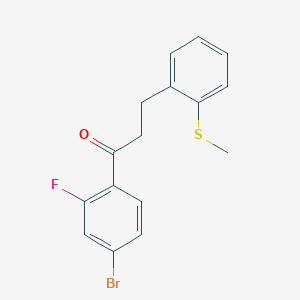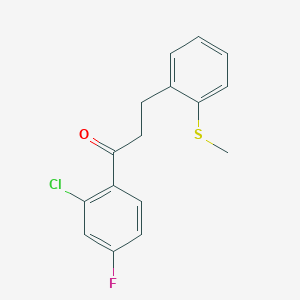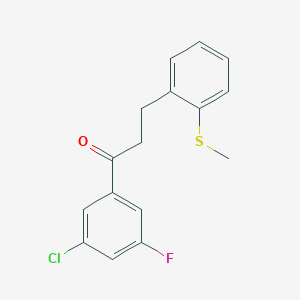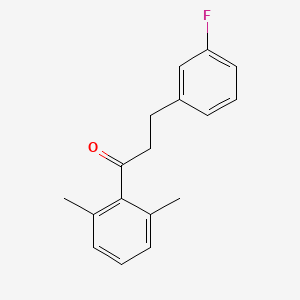
2',6'-Dimethyl-3-(3-fluorophenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2',6'-Dimethyl-3-(3-fluorophenyl)propiophenone" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, the synthesis of complex phenolic compounds and their environmental properties are discussed, as well as the synthesis of compounds with fluorophenyl groups .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including Friedel-Crafts reactions, which are a common method for synthesizing aromatic ketones and could potentially be applied to the synthesis of "2',6'-Dimethyl-3-(3-fluorophenyl)propiophenone" . Another paper describes the synthesis of a compound with a fluorophenyl group, which is relevant since the target compound also contains a fluorophenyl moiety . The synthesis of these compounds typically requires careful control of reaction conditions to achieve high yields and selectivity.
Molecular Structure Analysis
While the molecular structure of "2',6'-Dimethyl-3-(3-fluorophenyl)propiophenone" is not analyzed in the provided papers, the techniques used to confirm the structures of synthesized compounds, such as GC-MS, IR, and NMR spectroscopy, are standard methods that would also be applicable for analyzing the structure of the target compound .
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of "2',6'-Dimethyl-3-(3-fluorophenyl)propiophenone". However, they do discuss the reactivity of similar compounds, such as the copolymerization of phenolic units and the study of pyridinols as antioxidants . These studies suggest that the target compound may also participate in various chemical reactions, potentially including polymerization or serving as an antioxidant.
Physical and Chemical Properties Analysis
The physical and chemical properties such as log K(ow), water solubility, vapor pressure, and Henry's Law constant of a related nonylphenol isomer are discussed, which are important for understanding the environmental behavior of such compounds . Although these specific properties for "2',6'-Dimethyl-3-(3-fluorophenyl)propiophenone" are not provided, similar methods could be used to determine its properties. The stability and reactivity of compounds with similar structures, such as pyridinols, are also examined, indicating that the target compound may exhibit significant stability or reactivity depending on its environment .
Wissenschaftliche Forschungsanwendungen
Nuclear Magnetic Resonance Studies
- Bicyclic thiophene derivatives, including compounds related to 2',6'-Dimethyl-3-(3-fluorophenyl)propiophenone, have been studied using Nuclear Magnetic Resonance (NMR). These studies focus on through-space hydrogen-fluorine couplings, contributing to our understanding of molecular structures and interactions (Hirohashi, Inaba, & Yamamoto, 1975); (Hirohashi, Inaba, & Yamamoto, 1976).
Synthesis and Polymerization Studies
- Research on 2-fluoro-6-(3-methyl-2-butenyl)phenol, a compound structurally similar to 2',6'-Dimethyl-3-(3-fluorophenyl)propiophenone, provides insights into polymerization processes, highlighting the potential of such compounds in creating new polymeric materials (Hyun, Nishide, Tsuchida, & Yamada, 1988).
Photochemical Studies
- The photochemistry of β-(dimethylamino)propiophenone, related to 2',6'-Dimethyl-3-(3-fluorophenyl)propiophenone, has been studied to understand electron transfer processes in aqueous solvents. Such research is crucial for developing photo-responsive materials and understanding light-induced chemical reactions (Encinas & Scaiano, 1979).
Synthesis and Application in Sensing Technologies
- A study on poly{methyl [3-(2-hydroxy-3-fluoro)phenyl]propyl siloxane}, a compound similar to 2',6'-Dimethyl-3-(3-fluorophenyl)propiophenone, highlights its application in sensing technologies, particularly for detecting toxic organophosphate vapors (Rong, 2009).
Spectral Properties and Micellization
- The spectral properties of derivatives similar to 2',6'-Dimethyl-3-(3-fluorophenyl)propiophenone have been explored, focusing on their absorption and emission spectra in different solvents. Such research aids in understanding the behavior of these compounds under various conditions and their potential use as probes in chemical and biological systems (El-Daly, Asiri, Khan, & Alamry, 2013).
Fluorescent Probe Development
- Fluorinated compounds like 2',6'-Dimethyl-3-(3-fluorophenyl)propiophenone are used to develop highly selective fluorescent probes. Such probes are significant in biological systems due to their sensitivity and selectivity, demonstrating the potential applications of these compounds in medical and biological research (Sheng et al., 2016).
Eigenschaften
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(3-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-5-3-6-13(2)17(12)16(19)10-9-14-7-4-8-15(18)11-14/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXRQKRRBNIVSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CCC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644532 |
Source


|
| Record name | 1-(2,6-Dimethylphenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',6'-Dimethyl-3-(3-fluorophenyl)propiophenone | |
CAS RN |
898767-14-1 |
Source


|
| Record name | 1-Propanone, 1-(2,6-dimethylphenyl)-3-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dimethylphenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

